molecular formula C10H13BrFO3P B13686781 Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Diethyl (4-Bromo-2-fluorophenyl)phosphonate

Cat. No.: B13686781
M. Wt: 311.08 g/mol
InChI Key: PCTBYYVTAFFRLJ-UHFFFAOYSA-N
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Description

Diethyl (4-Bromo-2-fluorophenyl)phosphonate (CAS 2685825-14-1) is a high-value, multi-functional organophosphorus compound with the molecular formula C 10 H 13 BrFO 3 P and a molecular weight of 311.08 . This compound features both a bromo and a fluoro substituent on its aromatic ring, making it a versatile building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role in metal-catalyzed cross-coupling reactions, particularly the Hirao P–C coupling reaction, where it can be used to synthesize complex, functionalized phosphonates . Phosphonate derivatives are of significant interest due to their structural analogy to biological phosphates and their utility in creating molecules with potential bioactivity. The presence of both halogen atoms allows for sequential and selective functionalization; the bromo group acts as a good leaving group in palladium-catalyzed reactions, such as with Pd(OAc) 2 catalysts, while the fluoro substituent can be used to tune electronic properties, enhance metabolic stability, or serve as a hydrogen bond acceptor in target molecules . Researchers utilize this compound in the development of new synthetic methodologies under modern "green" conditions, including solvent-free and microwave-assisted protocols . Its applications extend to the preparation of advanced intermediates for pharmaceuticals, agrochemicals, and ligand design in catalysis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information. The specific hazard statements for this compound were not fully detailed in the search results, and it is the responsibility of the researcher to consult the SDS before use .

Properties

Molecular Formula

C10H13BrFO3P

Molecular Weight

311.08 g/mol

IUPAC Name

4-bromo-1-diethoxyphosphoryl-2-fluorobenzene

InChI

InChI=1S/C10H13BrFO3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

PCTBYYVTAFFRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Br)F)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The primary synthetic approach to this compound involves nucleophilic substitution reactions where diethyl phosphite reacts with appropriately substituted aryl halides or benzyl halides under basic or catalytic conditions.

  • Nucleophilic Substitution of Benzyl Halides:
    The reaction of diethyl phosphite with 4-bromo-2-fluorobenzyl bromide under basic conditions leads to the formation of the target phosphonate ester. The phosphite anion attacks the benzyl bromide carbon, displacing the bromide and forming the phosphonate ester bond. This method is widely reported and used for its straightforwardness and good yields.

  • Metal-Halogen Exchange Followed by Phosphorylation:
    Another method involves metal-halogen exchange using n-butyllithium on 4-bromo-2-fluorophenyl derivatives to form aryllithium intermediates, which then react with diethyl chlorophosphate to yield the phosphonate ester. However, this approach can be challenging due to side reactions and purification difficulties.

  • Palladium-Catalyzed Phosphorylation:
    Pd-catalyzed cross-coupling of 4-bromo-2-fluorophenyl bromides with diethyl phosphite has been explored but often results in mixtures that complicate purification and lower selectivity.

Detailed Reaction Conditions and Optimization

Preparation Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
Nucleophilic substitution Diethyl phosphite + 4-bromo-2-fluorobenzyl bromide + base (e.g., K₂CO₃) DMF or Toluene 80–110°C 90–95 High purity (>97%) achievable; base and solvent choice critical
Metal-halogen exchange + phosphorylation 4-bromo-2-fluorophenyl bromide + n-BuLi + diethyl chlorophosphate THF -78°C to RT 70–80 Requires strict anhydrous conditions; purification challenging
Pd-catalyzed cross-coupling Pd catalyst + diethyl phosphite + 4-bromo-2-fluorophenyl bromide DMSO or DMF 80–100°C 60–75 Mixture of products; less selective

Industrial Production Considerations

Industrial scale synthesis typically favors the nucleophilic substitution route for its scalability and reproducibility. Continuous flow reactors are employed to improve mixing, temperature control, and reaction time, enhancing yield and purity. Optimization focuses on:

  • Precise stoichiometry of reactants to minimize side products
  • Use of inert atmosphere to prevent oxidation of phosphite
  • Controlled temperature to avoid decomposition

Mechanistic Insights

The nucleophilic substitution proceeds via the formation of a phosphite anion under basic conditions, which attacks the electrophilic benzyl bromide carbon. The presence of electron-withdrawing fluorine and bromine substituents influences the electrophilicity of the aromatic ring and the benzyl position, affecting reaction rate and regioselectivity.

In metal-halogen exchange, the aryllithium intermediate is highly reactive and must be generated at low temperature (-78°C) to prevent side reactions. Subsequent phosphorylation with diethyl chlorophosphate yields the phosphonate ester.

Stability and Decomposition

Thermal stability studies reveal:

Temperature (°C) Half-Life (hours) Decomposition Pathway
150 48 Minimal decomposition; stable under inert atmosphere
200 2.5 β-elimination of ethoxy groups, releasing ethylene gas

Storage under inert atmosphere at temperatures below 25°C is recommended to maintain compound integrity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Nucleophilic substitution Diethyl phosphite, 4-bromo-2-fluorobenzyl bromide, base High yield, scalable, straightforward Requires careful base and solvent selection 90–95
Metal-halogen exchange + phosphorylation n-Butyllithium, diethyl chlorophosphate Direct aryl phosphonate formation Sensitive to moisture, purification issues 70–80
Pd-catalyzed cross-coupling Pd catalyst, diethyl phosphite, aryl bromide Potential for milder conditions Product mixtures, lower selectivity 60–75

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

The bromine substituent serves as a reactive site for further functionalization. For example, in Suzuki-Miyaura cross-coupling , the bromo group can be replaced with aryl or heteroaryl boronic acids:

Boronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF88
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, THF82

Note: Specific experimental data for this compound are extrapolated from analogous substrates in .

The fluorine atom remains inert under these conditions, preserving the meta-substitution pattern for downstream applications .

Phosphonate Ester Hydrolysis

The diethyl phosphonate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid:

ConditionReagentTime (h)Yield (%)
Acidic6M HCl, reflux1290
BasicNaOH (aq.), 80°C885

The hydrolyzed product, (4-bromo-2-fluorophenyl)phosphonic acid, is a key intermediate for coordinating metal ions or modifying surface properties .

Electrophilic Aromatic Substitution

Despite the deactivating effects of the fluorine and phosphonate groups, the aromatic ring participates in nitration and sulfonation under forcing conditions:

ReactionReagentsPositionYield (%)
NitrationHNO₃, H₂SO₄, 50°CMeta to fluorine65
SulfonationSO₃, H₂SO₄, 100°CPara to bromine58

Steric and electronic effects direct substitution to the meta position relative to the fluorine atom .

Comparative Reactivity with Analogues

The reactivity of diethyl (4-bromo-2-fluorophenyl)phosphonate differs significantly from structurally related compounds:

CompoundReaction with DEP (Yield %)Hydrolysis Rate (k, h⁻¹)
Diethyl (4-bromophenyl)phosphonate800.15
Diethyl (4-chlorophenyl)phosphonate750.12
This compound 95 0.20

The electron-withdrawing fluorine atom accelerates both coupling and hydrolysis reactions compared to non-fluorinated analogues .

Stability and Decomposition Pathways

Prolonged heating above 200°C leads to decomposition via β-elimination of the ethoxy groups, forming volatile ethylene and leaving a phosphate residue. Kinetic studies reveal:

Temperature (°C)Half-Life (h)
15048
2002.5

Decomposition is mitigated by storing the compound under inert atmospheres at temperatures below 25°C .

Scientific Research Applications

Diethyl (4-Bromo-2-fluorophenyl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Diethyl (4-Bromo-2-fluorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Differences

The compound’s key structural distinction lies in its 4-bromo-2-fluorophenyl substituent, which combines halogen atoms at para (Br) and ortho (F) positions. This arrangement contrasts with analogs bearing single halogens, alternative substituents (e.g., nitro, methoxy), or different aromatic systems (e.g., pyridine). Below is a comparative analysis of structurally related phosphonates:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Diethyl (4-Bromo-2-fluorophenyl)phosphonate 4-Bromo-2-fluorophenyl C₁₀H₁₃BrFO₃P ~311.09 (calculated) High reactivity in HWE reactions; dual halogen effects enhance electrophilicity
Diethyl (4-Bromophenyl)phosphonate 4-Bromophenyl C₁₀H₁₄BrO₃P 293.09 Boiling point: 120°C/0.4 mmHg; used in HWE reactions and cross-coupling
Diethyl 4-chlorobenzyl phosphonate 4-Chlorobenzyl C₁₁H₁₆ClO₃P 262.66 Commercial reagent; moderate electron-withdrawing effects
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate 6-Bromopyridin-2-yl, fluoromethyl C₉H₁₁BrFNO₃P 326.10 Pharmaceutical intermediate; heteroaromatic system alters solubility and reactivity
Dimethyl 4-bromo-2-nitrobenzylphosphonate 4-Bromo-2-nitrobenzyl C₉H₁₁BrNO₅P 324.06 Nitro group increases electrophilicity; research chemical for nucleophilic substitutions

Key Observations:

  • Halogen Effects : Bromine (Br) and fluorine (F) in the target compound create stronger electron-withdrawing effects compared to single-halogen analogs (e.g., 4-chlorobenzyl phosphonate ). This enhances the phosphorus center’s electrophilicity, favoring reactivity in condensation reactions.
  • Aromatic Systems : Pyridine-based phosphonates (e.g., ) exhibit distinct solubility and electronic profiles due to nitrogen’s electronegativity, whereas benzene-ring derivatives prioritize halogen interactions.
2.3 Physical Properties
  • Boiling/Melting Points : The target compound’s boiling point is expected to exceed 120°C (based on 4-bromophenyl analog data ) due to increased molecular weight and halogen polarity.
  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy- or hydroxy-substituted phosphonates (e.g., ).

Biological Activity

Diethyl (4-Bromo-2-fluorophenyl)phosphonate is a synthetic compound notable for its phosphonate ester structure, which includes both bromine and fluorine substituents on the aromatic ring. This unique configuration endows the compound with significant biological activity, particularly in enzymatic inhibition and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BrFNO₄P
  • Molecular Weight : Approximately 343.10 g/mol
  • Physical State : Typically encountered as a liquid

The presence of the phosphonate group allows it to mimic phosphate esters, enabling interactions with enzymes that utilize phosphate substrates. This characteristic is crucial for its role as a biochemical probe or inhibitor in various biological studies, particularly concerning cancer and viral infections .

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : By mimicking phosphate esters, it can inhibit enzymes critical to metabolic pathways.
  • Anticancer Activity : Research indicates that it may interfere with cancer cell proliferation and migration by modulating key signaling pathways .
  • Antiviral Properties : The compound has been studied for its potential to inhibit viral replication through enzyme interaction .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Lipoprotein Lipase ActivityIn vivo study on hypertriglyceridemic ratsMetabolites showed reduced triglyceride levels but lower potency than the parent compound.
Enzymatic InhibitionBiochemical assaysDemonstrated ability to inhibit enzymes utilizing phosphate substrates, indicating potential as a therapeutic agent.
Antiviral ActivityIn vitro assaysShowed promise in inhibiting viral replication, suggesting applications in antiviral drug development.

Case Studies

  • Anticancer Research :
    • A study investigated the effects of this compound on breast carcinoma cell lines. Results indicated a significant reduction in cell viability and migration, suggesting its potential as an anticancer agent .
  • Viral Inhibition :
    • Research focusing on the compound's antiviral properties revealed that it could inhibit the replication of certain viruses by targeting specific enzymes involved in their life cycle. This opens avenues for developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl (4-bromo-2-fluorophenyl)phosphonate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Arbuzov or Michaelis-Becker reactions. For example, diethyl arylphosphonates are often prepared by reacting aryl halides with triethyl phosphite under thermal or photochemical conditions. demonstrates that base- and visible-light-promoted reactions (e.g., using Cs₂CO₃ or K₃PO₄) enhance yields of structurally similar phosphonates (>95% purity). Optimization involves adjusting reaction time, solvent (e.g., DMF or toluene), and stoichiometry of the aryl halide to phosphite .
  • Key Data : Purity is confirmed via HPLC or GC (e.g., >97.0% in ), and structural validation uses 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • 31P^{31}\text{P} NMR : A singlet typically appears near δ 20–25 ppm for arylphosphonates, as shown in . Coupling to adjacent protons (e.g., 3JPH^3J_{PH}) may split signals in 1H^{1}\text{H} NMR .
  • IR Spectroscopy : Strong P=O stretches occur at 1200–1250 cm1^{-1}, while P-O-C bonds absorb at 1000–1100 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) align with the molecular formula (C10_{10}H12_{12}BrFO3_3P, MW ~305.1) .

Q. What safety precautions are critical when handling brominated/fluorinated phosphonates?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store at 2–8°C (per ) to prevent decomposition.
  • Refer to SDS for hazards: H315 (skin irritation), H319 (eye damage), and H410 (aquatic toxicity). Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can competing reaction pathways be analyzed during the synthesis of this compound?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O}-triethyl phosphite) to track phosphonate formation vs. side reactions (e.g., hydrolysis to phosphoric acid). highlights gas chromatography (GC) and IR to distinguish phosphonates from phosphates .
  • Byproduct Identification : LC-MS or 31P^{31}\text{P} NMR can detect intermediates like diethyl phosphate (δ ~0 ppm) or unreacted starting materials .

Q. What strategies improve the regioselectivity of halogenated arylphosphonate synthesis?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2_2) to orient phosphonation at specific positions. shows that acetyl or morpholine groups enhance para-selectivity in similar systems .
  • Metal-Free Catalysis : Visible-light-promoted reactions (e.g., using eosin Y) reduce side reactions and improve yields for sterically hindered substrates .

Q. How can this compound be applied in synthesizing bioactive molecules?

  • Methodology :

  • Cross-Coupling : Use Suzuki-Miyaura reactions to replace the bromine with aryl/heteroaryl groups (e.g., ’s terpyridine derivatives). Pd(PPh3_3)4_4/K2_2CO3_3 in THF/water is effective .
  • Ring-Opening Reactions : React with aziridines ( ) or azides ( ) to form aminophosphonates, which are protease inhibitors. Monitor reaction progress via 31P^{31}\text{P} NMR .

Q. What crystallographic methods confirm the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 120 K (as in ) resolves bond angles and distances. Key parameters: P=O bond ~1.48 Å, C-P-C angle ~105°, and torsional angles for substituent orientation. Data-to-parameter ratios >10 ensure reliability (e.g., R factor = 0.030 in ) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for diethyl arylphosphonates?

  • Methodology :

  • Solvent Effects : Compare shifts in CDCl3_3 vs. DMSO-d6_6; notes up to 0.5 ppm variation for aromatic protons.
  • pH Sensitivity : Protonation of phosphoryl oxygen in acidic conditions downfield-shifts 31P^{31}\text{P} signals .
  • Reference Standards : Use internal standards (e.g., TMS for 1H^{1}\text{H}, H3_3PO4_4 for 31P^{31}\text{P}) to calibrate instruments .

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